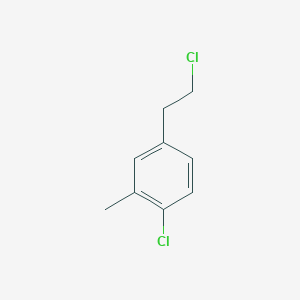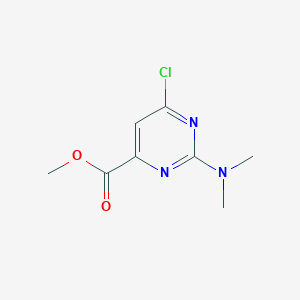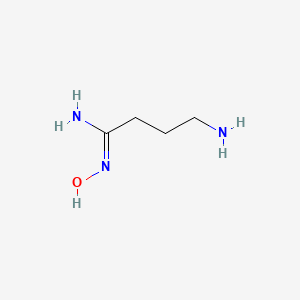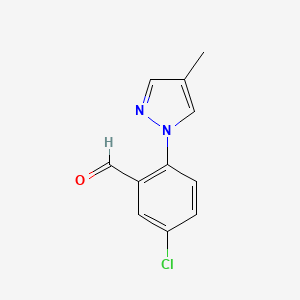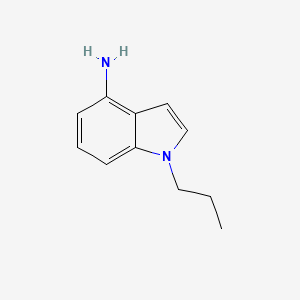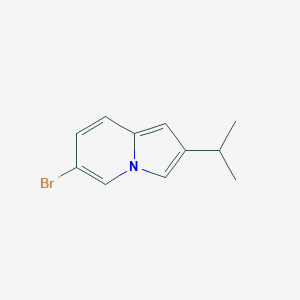
6-Bromo-2-(propan-2-yl)indolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(propan-2-yl)indolizine is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(propan-2-yl)indolizine can be achieved through several methods. One common approach involves the cyclization of 2-(propan-2-yl)pyridine with a brominating agent. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide. The reaction is carried out at room temperature, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination of 2-(propan-2-yl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst. The reaction conditions are optimized to achieve high yield and purity of the product. The final compound is isolated through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(propan-2-yl)indolizine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding indolizine oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(propan-2-yl)indolizine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 6-substituted indolizines.
Oxidation: Formation of indolizine oxides.
Reduction: Formation of 2-(propan-2-yl)indolizine.
Scientific Research Applications
6-Bromo-2-(propan-2-yl)indolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indolizine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and dyes due to its unique structural properties
Mechanism of Action
The mechanism of action of 6-Bromo-2-(propan-2-yl)indolizine involves its interaction with specific molecular targets. The bromine atom and the indolizine ring can participate in various biochemical pathways, leading to the modulation of enzyme activities or receptor binding. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-yl)indolizine: Lacks the bromine atom, resulting in different reactivity and biological activities.
6-Chloro-2-(propan-2-yl)indolizine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
6-Bromoindolizine:
Uniqueness
6-Bromo-2-(propan-2-yl)indolizine is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical reactivity and potential for diverse applications. Its unique structure allows for specific interactions in biological systems and makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H12BrN |
|---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
6-bromo-2-propan-2-ylindolizine |
InChI |
InChI=1S/C11H12BrN/c1-8(2)9-5-11-4-3-10(12)7-13(11)6-9/h3-8H,1-2H3 |
InChI Key |
ACAFABTXNHKGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C=C(C=CC2=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B15274631.png)

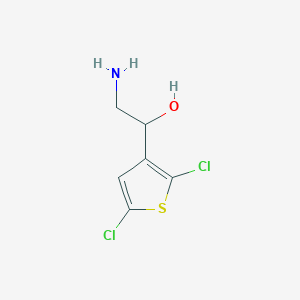

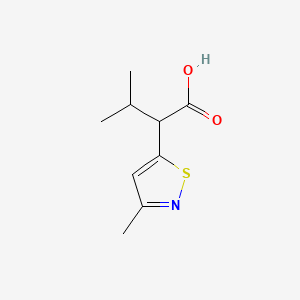
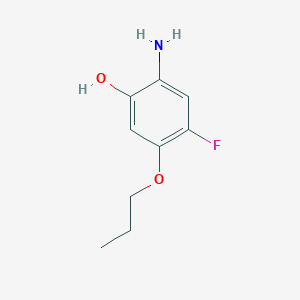
![1-(3,4-Dichlorophenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-phenyl-1H-pyrazol-5-amine](/img/structure/B15274677.png)
